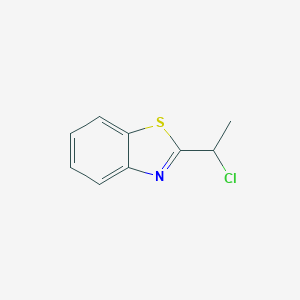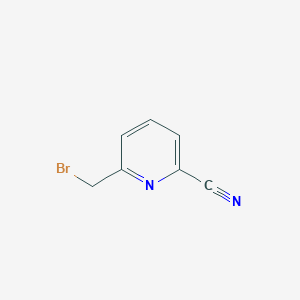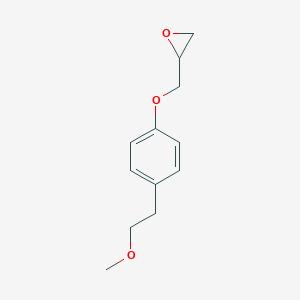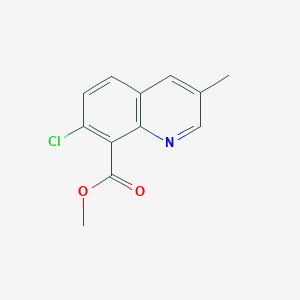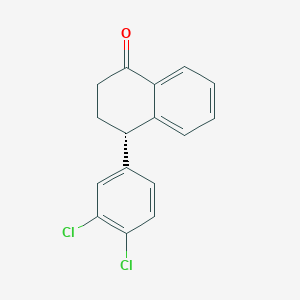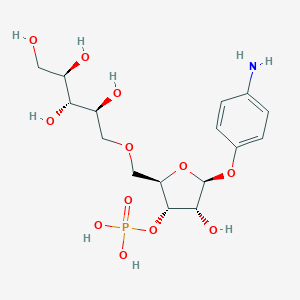
Aprrp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aprrp is a peptide that is derived from the venom of the Australian funnel-web spider. This peptide has been found to have potent insecticidal properties, making it a promising candidate for pest control. In
Mécanisme D'action
The mechanism of action of Aprrp is not fully understood, but it is believed to disrupt the membrane of insect cells, causing cell death. This is thought to occur through the formation of pores in the cell membrane, leading to ion leakage and ultimately cell death.
Effets Biochimiques Et Physiologiques
Aprrp has been found to have a range of biochemical and physiological effects on insects. These include disruption of the insect nervous system, inhibition of feeding behavior, and interference with the insect immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Aprrp in lab experiments is its potency as an insecticide. This allows for lower concentrations of the peptide to be used, reducing the risk of toxicity to non-target organisms. However, one limitation of using Aprrp is its high cost of production, which may limit its use in large-scale pest control applications.
Orientations Futures
There are several future directions for research on Aprrp. One area of interest is the potential for using the peptide in combination with other insecticides to increase efficacy. Another area of research is the development of new formulations of Aprrp that can be applied in a variety of settings, such as agricultural crops and urban environments. Additionally, further investigation is needed to fully understand the mechanism of action of Aprrp and its potential as an antibacterial agent.
Méthodes De Synthèse
Aprrp is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Aprrp has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and ants. In addition to its insecticidal properties, Aprrp has also been investigated for its potential as an antibacterial agent.
Propriétés
Numéro CAS |
104826-49-5 |
|---|---|
Nom du produit |
Aprrp |
Formule moléculaire |
C16H26NO12P |
Poids moléculaire |
455.35 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S)-5-(4-aminophenoxy)-4-hydroxy-2-[[(2S,3R,4R)-2,3,4,5-tetrahydroxypentoxy]methyl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H26NO12P/c17-8-1-3-9(4-2-8)27-16-14(22)15(29-30(23,24)25)12(28-16)7-26-6-11(20)13(21)10(19)5-18/h1-4,10-16,18-22H,5-7,17H2,(H2,23,24,25)/t10-,11+,12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
LTSGNSLJCPXLOX-PLEMRLBDSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)O)O |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |
SMILES canonique |
C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |
Synonymes |
4-aminophenylribofuranoside 3-(ribit-5-yl phosphate) APRRP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



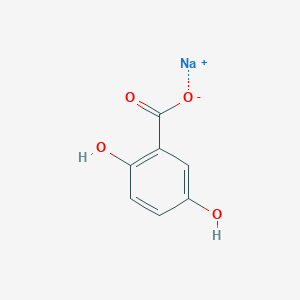
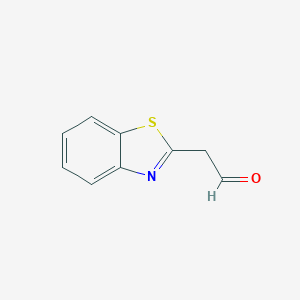
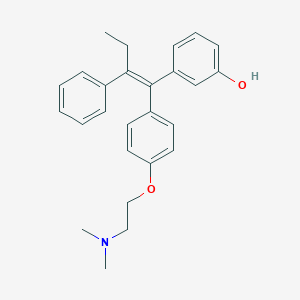
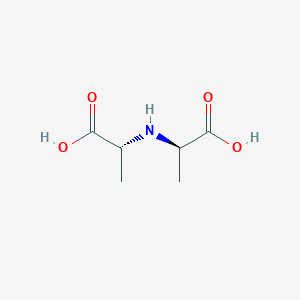
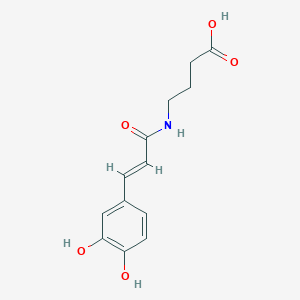
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
